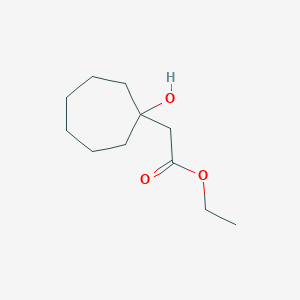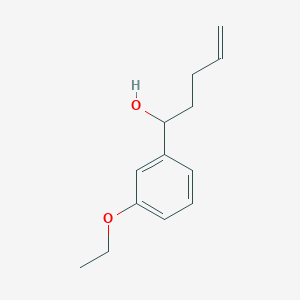
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid is a complex organic compound that features a pyridazine ring fused with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyridazine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and have applications in medicinal chemistry.
Pyridazine derivatives: Other pyridazine-based compounds may exhibit similar chemical properties and reactivity.
Uniqueness
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures
Eigenschaften
Molekularformel |
C14H20N4O3Si |
|---|---|
Molekulargewicht |
320.42 g/mol |
IUPAC-Name |
6-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H20N4O3Si/c1-22(2,3)7-6-21-10-18-9-11(8-15-18)12-4-5-13(14(19)20)17-16-12/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
OXWBMBWUGOQEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C2=NN=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)


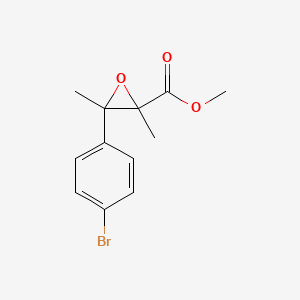
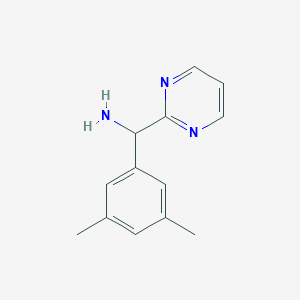
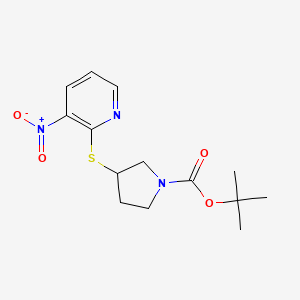
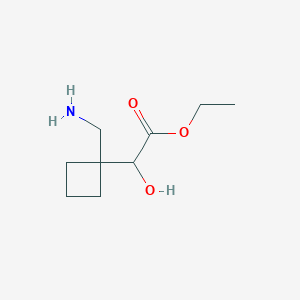
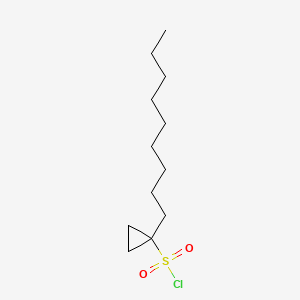
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
